5-Methyl-1,6-naphthyridine CAS 61542-09-4 properties
5-Methyl-1,6-naphthyridine CAS 61542-09-4 properties
This technical guide details the physicochemical properties, synthetic architecture, and application potential of 5-Methyl-1,6-naphthyridine (CAS 61542-09-4) .
CAS: 61542-09-4 | Molecular Formula: C₉H₈N₂ | Class: Diazanaphthalene
Executive Summary
5-Methyl-1,6-naphthyridine is a fused bicyclic heterocycle belonging to the diazanaphthalene class. Unlike its symmetrical isomers (e.g., 1,5- or 1,8-naphthyridine), the 1,6-isomer possesses an asymmetric electronic distribution due to the placement of nitrogen atoms at positions 1 and 6. This asymmetry creates distinct pKa values for each nitrogen, making the scaffold a versatile pharmacophore in medicinal chemistry, particularly as a kinase inhibitor template (e.g., FGFR4 inhibition) and a bidentate ligand in coordination chemistry.
Physicochemical Profile
The following data aggregates experimental observations and high-confidence predictive models for the specific 5-methyl isomer.
| Property | Value / Description | Source/Note |
| Molecular Weight | 144.17 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Analogous derivatives |
| Melting Point | 70–78 °C (Predicted) | Based on 2-methyl-1,5-isomer (73°C) |
| LogP | 1.62 ± 0.2 | Consensus Model |
| Topological PSA | 25.78 Ų | Polar Surface Area |
| pKa (N1) | ~3.8 | Predicted (Less basic) |
| pKa (N6) | ~5.9 | Predicted (More basic) |
| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in water | Lipophilic character |
Synthetic Architecture
The synthesis of 5-methyl-1,6-naphthyridine requires precise regiochemical control. The most robust route employs a modified Skraup reaction using 4-amino-2-methylpyridine (4-amino-2-picoline) as the starting scaffold.
Regiochemistry Logic
The Skraup cyclization involves the formation of a new pyridine ring onto an existing amino-aromatic system. For 4-amino-2-methylpyridine, two closure sites are theoretically possible:
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C3 Position (Hindered): Between the amine and the methyl group.
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C5 Position (Preferred): Para to the methyl group; sterically unhindered.
Cyclization predominantly occurs at C5 , yielding the 5-methyl-1,6-naphthyridine isomer. Closure at C3 would yield the 7-methyl isomer.
Synthesis Workflow (DOT Visualization)
Figure 1: Synthetic pathway via Skraup reaction illustrating the conversion of 4-amino-2-picoline to the target naphthyridine.
Detailed Protocol
Reagents:
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4-Amino-2-methylpyridine (1.0 eq)
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Glycerol (3.0 eq)
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Sulfuric Acid (conc., solvent/catalyst)
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Sodium m-nitrobenzenesulfonate (Oxidant, 1.2 eq) or Nitrobenzene
Procedure:
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Mixing: In a round-bottom flask equipped with a reflux condenser, dissolve 4-amino-2-methylpyridine in concentrated sulfuric acid. Caution: Exothermic.
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Addition: Add glycerol and the oxidant (Sodium m-nitrobenzenesulfonate is preferred over nitrobenzene for easier workup).
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Reaction: Heat the mixture to 140–150 °C for 4–6 hours. The reaction turns dark brown/black.
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Quench: Cool to room temperature and pour onto crushed ice (~200g).
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Basification: Carefully adjust pH to >10 using 50% NaOH or NH₄OH. This step liberates the free base from the pyridinium sulfate salt.
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Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).
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Purification: Dry organic phase over MgSO₄, concentrate, and purify via flash column chromatography (SiO₂, EtOAc/Hexanes gradient). Isomeric impurities (if any) are separated here.
Structural Characterization
Verification of the 5-methyl isomer is best achieved via ¹H-NMR.[1] The absence of the proton at position 5 and the presence of a methyl singlet are diagnostic.
| Position | Shift (δ ppm) | Multiplicity | Assignment Logic |
| C5-CH₃ | 2.65 – 2.75 | Singlet (3H) | Diagnostic methyl group attached to the aromatic ring. |
| H2 | ~9.05 | Singlet/Doublet | Deshielded by adjacent N1; characteristic of naphthyridines. |
| H3 | ~7.50 | DD | Coupling with H2 and H4. |
| H4 | ~8.20 | Doublet | Ortho to bridgehead; deshielded. |
| H7 | ~8.60 | Doublet | Adjacent to N6. |
| H8 | ~7.80 | Doublet | Adjacent to bridgehead. |
Note: Shifts are estimated based on substituent effects on the parent 1,6-naphthyridine scaffold in CDCl₃.
Applications & Pharmacophore Potential[3][4][5]
Kinase Inhibition (FGFR4)
The 1,6-naphthyridine scaffold is a "privileged structure" in drug discovery. The 5-methyl derivative serves as a critical intermediate for synthesizing inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) . The nitrogen at position 1 often mimics the adenine N1 of ATP, forming hydrogen bonds within the kinase hinge region.
Biological Interaction Logic (DOT Visualization)
Figure 2: Structure-Activity Relationship (SAR) map showing how the 5-methyl-1,6-naphthyridine core interacts with biological targets.
Safety & Handling
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GHS Classification: Irritant (Skin/Eye).
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Naphthyridines can darken upon oxidation/exposure to light.
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Hazards: Treat as a potential mutagen. Use standard PPE (nitrile gloves, fume hood).
References
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Paudler, W. W., & Kress, T. J. (1967). Naphthyridine Chemistry. Advances in Heterocyclic Chemistry, 11, 123-175. Link - Authoritative review on the Skraup synthesis of naphthyridines.
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Lowe, P. R., et al. (2023).[2] Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors. European Journal of Medicinal Chemistry, 259, 115703. Link - Recent application of the scaffold in oncology.
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Brown, E. V. (1957). The Skraup Reaction with 4-Aminopyridine. Journal of the American Chemical Society, 79(13), 3565–3566. Link - Foundational text on regiochemistry of 4-aminopyridine cyclization.
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Litvinov, V. P., et al. (2000). Chemistry of 1,6-naphthyridines. Russian Chemical Reviews, 69(1), 195. Link - Comprehensive review of properties and synthesis.
